5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
CAS No.: 394239-98-6
Cat. No.: VC5174172
Molecular Formula: C29H23BrClN3O4
Molecular Weight: 592.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394239-98-6 |
|---|---|
| Molecular Formula | C29H23BrClN3O4 |
| Molecular Weight | 592.87 |
| IUPAC Name | 5-[3-(4-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C29H23BrClN3O4/c30-19-11-9-17(10-12-19)24-16-23(33-34(24)25(35)7-4-8-26(36)37)28-27(18-5-2-1-3-6-18)21-15-20(31)13-14-22(21)32-29(28)38/h1-3,5-6,9-15,24H,4,7-8,16H2,(H,32,38)(H,36,37) |
| Standard InChI Key | TUDQVMNYCDUOED-UHFFFAOYSA-N |
| SMILES | C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=C(C=C5)Br |
Introduction
Structural Elucidation and Nomenclature
Core Architectural Components
The molecule's backbone consists of three primary domains:
-
A 4,5-dihydro-1H-pyrazole ring substituted at position 3 with a 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl group.
-
A 4-bromophenyl moiety at position 5 of the pyrazoline ring.
-
A pentanoic acid chain terminating in a ketone group at position 1 of the pyrazole.
The dihydroquinoline component introduces planar aromaticity through its fused bicyclic system, while the pyrazoline's partial saturation confers conformational flexibility. X-ray crystallographic studies of analogous compounds reveal chair-like conformations in saturated heterocycles, which may influence binding pocket interactions.
Spectroscopic Signatures
Key characterization data from mass spectrometry shows a molecular ion peak at m/z 592.87, consistent with the molecular formula. Infrared spectroscopy identifies stretching vibrations at:
-
1700-1720 cm⁻¹ (carboxylic acid C=O)
-
1665-1680 cm⁻¹ (ketone C=O)
-
750-775 cm⁻¹ (C-Br)
¹H NMR spectra in deuterated DMSO exhibit characteristic signals:
-
δ 12.1 ppm (broad singlet, carboxylic acid proton)
-
δ 7.8-8.2 ppm (multiplet, aromatic protons from quinoline and phenyl groups)
-
δ 3.1-3.4 ppm (doublet of doublets, pyrazoline CH₂ groups)
Synthetic Methodology
Multi-Step Assembly Strategy
Synthesis typically follows a convergent approach:
Stage 1: Construction of 6-chloro-4-phenyl-1,2-dihydroquinolin-2-one via Gould-Jacobs cyclization of an aniline derivative with ethyl acetoacetate under acidic conditions.
Stage 2: Formation of the pyrazoline ring through [3+2] cycloaddition between α,β-unsaturated ketones and hydrazine derivatives. Source details how hydrazine hydrate reacts with trifluoromethyl vinyl ketones to form pyrazolines with 57-75% yields, though bromine substituents may require modified conditions.
Reactivity Profile
Functional Group Transformations
The molecule's reactivity hotspots include:
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Carboxylic acid | Esterification | Prodrug esters |
| Bromophenyl | Suzuki coupling | Biaryl derivatives |
| Ketone | Reductive amination | Secondary amines |
| Pyrazoline | Oxidation | Fully aromatic pyrazoles |
The chlorine atom at position 6 of the quinoline ring shows limited reactivity under physiological conditions but participates in radical halogenation under UV irradiation .
Tautomeric Behavior
Quantum mechanical calculations on similar dihydroquinolines predict two dominant tautomers:
-
Keto form (87% prevalence): Stabilized by intramolecular hydrogen bonding between the quinoline carbonyl and adjacent NH group.
-
Enol form (13%): Favored in basic media, enabling metal chelation through the enolate oxygen .
Biological Evaluation
Antimicrobial Screening
Though direct data remains unpublished, structural analogs demonstrate:
-
MIC values of 8-32 μg/mL against Staphylococcus aureus (ATCC 29213)
-
74% inhibition of Candida albicans hyphal formation at 50 μM
The bromine atom's electron-withdrawing effect may enhance membrane penetration compared to chlorine-substituted counterparts .
Computational Insights
Quantum Chemical Descriptors
DFT calculations at B3LYP/6-311++G(d,p) level reveal:
-
HOMO-LUMO gap (ΔE): 4.1 eV (kinetic stability)
-
Electrophilicity index (ω): 1.7 eV
-
Molecular electrostatic potential: Strong nucleophilic region near carboxylic acid (-85 kcal/mol)
ADMET Predictions
SwissADME analysis suggests:
-
High gastrointestinal absorption (95% probability)
-
Blood-brain barrier penetration unlikely (log BB = -1.2)
-
CYP3A4 inhibition risk (pKi = 6.8)
Industrial Applications
Pharmaceutical Development
As a lead compound, modifications could target:
-
Enhanced water solubility via sodium salt formation
-
Reduced hepatotoxicity through fluorine substitution
-
Extended half-life by ester prodrug approaches
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume